H-Val-Thr-Cys-Gly-OH

描述

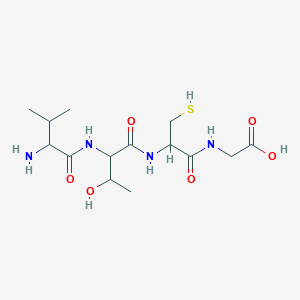

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 | |

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131204-46-1 | |

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis and Derivatization of H Val Thr Cys Gly Oh

Chemical Synthesis Approaches for Tetrapeptides Including H-Val-Thr-Cys-Gly-OH

Chemical synthesis of peptides primarily involves the formation of amide bonds between amino acids. Two major approaches dominate this field: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). thieme-connect.deekb.egresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound

Solid-Phase Peptide Synthesis (SPPS), first introduced by Merrifield, is a widely used technique for peptide synthesis. ub.edu In SPPS, the peptide chain is assembled while being anchored to an insoluble solid support, typically a resin. thieme-connect.deluxembourg-bio.com This approach offers significant advantages, including simplified purification procedures as excess reagents and byproducts can be removed by simple washing steps. thieme-connect.deluxembourg-bio.com

General SPPS protocols involve the sequential coupling of protected amino acids to the growing peptide chain on the resin. acs.org The Fmoc/tBu and Boc/Bzl strategies are two common approaches, differing in the type of protecting groups used for the N-terminus and amino acid side chains. ub.edu For instance, the Fmoc group is typically removed using a base like piperidine, while Boc groups are cleaved with acid, such as trifluoroacetic acid (TFA). ub.eduthaiscience.info Side-chain protecting groups are chosen to be stable during the coupling cycles and are removed during the final cleavage of the peptide from the resin. For a peptide containing cysteine, appropriate protecting groups for the thiol group are essential, such as Acm, Mob, or Trt. nih.govrsc.org

While specific protocols for the SPPS of this compound were not explicitly detailed in the search results, the general principles of SPPS using Fmoc or Boc chemistry with appropriate side-chain protection for cysteine would be applicable. Studies on the synthesis of peptides containing similar sequences or problematic amino acids like Val and Thr (β-branched) and Cys highlight the considerations needed for efficient coupling and deprotection in SPPS. sigmaaldrich.comnih.gov For example, the coupling of hindered amino acids like Val and Thr might require optimized coupling reagents and longer reaction times to ensure high yields. sigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) Strategies for this compound

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, involves carrying out the coupling and deprotection steps in a homogeneous solution. thieme-connect.deekb.eg While historically significant, LPPS can be more challenging for longer peptides due to solubility issues of intermediates and the need for purification after each coupling step. thieme-connect.de However, for shorter peptides like tetrapeptides, LPPS can be a viable option. thieme-connect.de

LPPS strategies often involve stepwise chain elongation or fragment condensation. thieme-connect.de Stepwise elongation involves adding amino acids one by one to the growing peptide chain, similar to SPPS but in solution. thieme-connect.de Fragment condensation involves synthesizing smaller peptide fragments separately and then coupling them together. thieme-connect.dewpmucdn.com This can be advantageous for larger peptides but is less commonly necessary for a tetrapeptide. thieme-connect.de

The formation of the amide bond in LPPS requires activation of the carboxyl group of the incoming amino acid to facilitate the nucleophilic attack by the amino group of the growing peptide chain. ekb.eg Various coupling reagents are used for this purpose, including carbodiimides, activated esters, and onium reagents. ekb.egwpmucdn.com Protecting groups for the amino and side-chain functionalities are also crucial in LPPS, similar to SPPS, to ensure controlled coupling and prevent unwanted side reactions. researchgate.net The Boc/Bzl strategy is often preferred for LPPS due to the solubility characteristics of the protected intermediates. researchgate.net

While direct examples of LPPS for this compound were not found, the general principles of coupling protected amino acids in solution using suitable activating agents and protecting group strategies would be applied.

Enzymatic Synthesis Techniques for Peptide Bonds within this compound Sequences

Enzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. thieme-connect.de This approach offers advantages such as high stereo- and regioselectivity, often eliminating the need for extensive protection of amino acid side chains and minimizing racemization. thieme-connect.de Enzymatic synthesis can be carried out under thermodynamic or kinetic control. thieme-connect.de

While enzymatic synthesis is increasingly used for peptide and protein synthesis, particularly for coupling larger fragments or incorporating non-canonical amino acids, specific enzymatic protocols for the direct synthesis of this compound were not prominently featured in the search results. google.comrsc.org However, enzymes like ligases or modified proteases can be employed to form peptide bonds between specific amino acids or peptide fragments. google.com For instance, subtiligase has been used for peptide cyclization and fragment ligation. nih.gov The feasibility of enzymatic synthesis for this compound would depend on identifying an enzyme that efficiently catalyzes the formation of the specific peptide bonds (Val-Thr, Thr-Cys, and Cys-Gly) in the desired sequence.

Targeted Chemical Modifications and Functionalization of this compound

Chemical modifications and functionalization of peptides are often performed to enhance their stability, alter their biological activity, or conjugate them to other molecules. For this compound, the cysteine residue offers a primary site for targeted modification due to its reactive thiol group. Additionally, the introduction of non-canonical amino acids or backbone modifications can lead to analogs with altered properties.

Site-Specific Modification of the Cysteine Residue in this compound

The thiol group of cysteine is a highly reactive nucleophile, making it a prime target for site-specific modifications in peptides and proteins. chemrxiv.orgmdpi.com Various chemical reactions can be employed to modify the cysteine residue in this compound.

One common strategy is alkylation, where the thiol group reacts with electrophiles such as maleimides, haloacetamides, or alkyl halides to form stable thioether bonds. nih.gov This reaction is widely used for conjugating peptides to labels, solid supports, or other biomolecules. mdpi.com

Another important reaction involving cysteine is disulfide bond formation. While this compound contains only one cysteine, disulfide bonds can be formed between two molecules of this peptide or between the cysteine residue and a cysteine residue in another peptide or protein. nih.gov Disulfide bonds play a crucial role in the structure and function of many peptides and proteins. nih.gov

Native Chemical Ligation (NCL) is a powerful chemoselective reaction that utilizes the N-terminal cysteine residue of one peptide and a C-terminal thioester on another peptide to form a native amide bond at the ligation site. rsc.orgmdpi.com While this compound has an internal cysteine, the principle of thiol-mediated reactions is central to NCL and related ligation strategies that could potentially be adapted for modifying or coupling through the cysteine residue. rsc.orgnih.gov

The site-specific modification of cysteine can be influenced by the surrounding amino acid sequence and reaction conditions, such as pH and the presence of other reactive groups. chemrxiv.org

Introduction of Non-Canonical Amino Acids and Backbone Modifications in this compound Analogs

Introducing non-canonical amino acids (ncAAs) or modifying the peptide backbone are strategies used to create peptide analogs with altered structural, chemical, or biological properties. rsc.orgnih.gov These modifications can improve metabolic stability, enhance binding affinity, or introduce new functionalities.

Non-canonical amino acids are amino acids that are not among the 20 standard proteinogenic amino acids. nih.govwikipedia.org They can be synthetic or naturally occurring and offer a wide range of side-chain functionalities and structural variations. nih.gov Replacing one or more of the amino acids in this compound with ncAAs could lead to analogs with potentially improved characteristics. For example, incorporating hydrophobic or constrained amino acids might affect the peptide's conformation and interaction with other molecules. rsc.org

While specific examples of this compound analogs incorporating ncAAs or backbone modifications were not extensively detailed in the search results, the general methodologies for introducing such modifications into peptides are well-established in peptide chemistry. rsc.orggoogle.com These techniques, often employing modified amino acid building blocks in SPPS or LPPS, could be applied to synthesize analogs of this compound.

Strategies for Enhanced Biostability and Proteolytic Resistance of this compound Derivatives

Peptides, including sequences like this compound, are inherently susceptible to enzymatic degradation by proteases and peptidases in biological environments, such as the gastrointestinal tract and bloodstream, due to the presence of cleavable amide bonds. ijpsjournal.commdpi.com This susceptibility can lead to poor bioavailability and short half-lives, posing significant challenges for their potential therapeutic or research applications. ijpsjournal.commdpi.com Consequently, various strategies have been developed to enhance peptide biostability and resistance to proteolytic cleavage. These strategies primarily involve chemical modifications to the peptide structure or formulation approaches.

Chemical modification is a key approach to improve peptide stability. One common method is the incorporation of non-natural amino acids, such as D-amino acids, into the peptide sequence. mdpi.comnih.govabyntek.comgenscript.com Substituting L-amino acids with their D-enantiomers can render the peptide resistant to degradation by proteases that are specific for L-amino acid substrates. nih.govacs.org Backbone modifications and the incorporation of amino acids with non-canonical side chains also offer avenues to create peptide analogues with enhanced stability. abyntek.comgenscript.comresearchgate.net

Cyclization is another effective strategy that involves forming a covalent link within the peptide chain, often between the N- and C-termini or between amino acid side chains. mdpi.comabyntek.comresearchgate.netthermofisher.comnih.gov This creates a constrained, cyclic structure that is generally less susceptible to exopeptidase degradation, which targets the termini of linear peptides. abyntek.comresearchgate.netnih.gov Cyclization can also enhance conformational stability, further contributing to protease resistance. researchgate.netthermofisher.com Disulfide bond formation between cysteine residues is a natural form of cyclization found in many stable peptides. nih.gov

Modifications at the N- and C-termini of the peptide can also improve stability. Strategies include N-acetylation and C-terminal amidation, which block the charged termini that are often targets for exopeptidases. mdpi.comsigmaaldrich.comfrontiersin.org PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains, increases the molecular size of the peptide and creates steric hindrance, which can shield the peptide from enzymatic attack and reduce renal clearance, thereby increasing its half-life. mdpi.comabyntek.comthno.org

Stapling, particularly hydrocarbon stapling, is a technique used to constrain peptide helices, which can play an important role in preserving stability against proteases. nih.govresearchgate.net By enforcing a stable secondary structure, stapling can slow degradation kinetics by preventing cleavage within the stapling site. nih.gov Glycosylation, the attachment of carbohydrate moieties, can also enhance peptide stability and solubility. mdpi.com

Beyond direct chemical modifications of the peptide sequence, formulation strategies can also contribute to improved biostability, particularly for oral administration. These include the use of mucoadhesive systems, penetration enhancers, and enteric coatings that protect the peptide from the harsh environment of the gastrointestinal tract and target delivery to absorption sites. mdpi.comthno.org Co-administration with enzyme inhibitors is another approach to protect peptides from degradation by specific proteases. ijpsjournal.com Loading peptides into nanocarriers, such as liposomes or nanoparticles, can also improve stability and facilitate delivery. mdpi.com

While these strategies are widely applied to enhance peptide stability, specific detailed research findings or data tables directly demonstrating the enhanced biostability and proteolytic resistance of modified this compound derivatives resulting from these strategies were not available in the provided search results. The effectiveness of a particular modification is often sequence-dependent and requires specific experimental validation.

Conformational Landscape and Dynamics of H Val Thr Cys Gly Oh

Experimental Approaches for Elucidating H-Val-Thr-Cys-Gly-OH Conformation

Experimental methods provide direct insight into the ensemble of conformations that this compound adopts in solution. Spectroscopic and spectrometric techniques are paramount in defining the structural propensities of the peptide backbone and the orientation of its side chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.govnih.gov For a tetrapeptide like this compound, a suite of NMR experiments would be employed to derive the necessary structural restraints. nih.govacs.orgacs.org

Key NMR parameters for conformational analysis include:

Chemical Shifts: The precise resonance frequencies (chemical shifts) of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and, by extension, to the peptide's conformation. Deviations of Hα chemical shifts from random coil values, for instance, can indicate the presence of ordered secondary structures.

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY experiments identify pairs of protons that are close to each other (typically < 5 Å). The pattern of sequential and medium-range NOEs provides crucial distance restraints for calculating the 3D structure. For this compound, an NOE between the alpha proton of Val and the amide proton of Gly, for example, could suggest a turn-like conformation.

Scalar Coupling Constants (³J): The coupling constant between the amide proton and the alpha proton (³JHN-Hα) is related to the backbone dihedral angle φ through the Karplus equation. mdpi.com Measuring these constants for each residue (except the N-terminal Val) provides critical angular restraints for defining the backbone's fold.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts helps identify protons involved in stable intramolecular hydrogen bonds. A low temperature coefficient suggests that an amide proton is shielded from the solvent, likely participating in a hydrogen bond that stabilizes a secondary structure, such as a β-turn. mdpi.com

| Parameter | Information Derived | Example Interpretation for a β-Turn |

|---|---|---|

| Hα Chemical Shift Deviation | Local backbone conformation (φ, ψ angles) | Downfield shifts for i+1 and i+2 residues may indicate a turn. |

| ³JHN-Hα Coupling Constant | Backbone dihedral angle (φ) | A small value (~4-6 Hz) for Thr or Cys could suggest a turn geometry. |

| NOE Connectivity | Inter-proton distances (< 5 Å) | An NOE between the NH of Cys(i+2) and the NH of Val(i) would strongly support a turn. |

| Amide Proton Temp. Coefficient (-ppb/K) | Solvent exposure / H-bonding | A value > -4.5 suggests solvent exposure; a smaller value suggests involvement in an intramolecular H-bond. |

For this compound, CD spectroscopy could distinguish between several conformational states:

Random Coil: Characterized by a single, strong negative band near 198 nm, indicating a lack of persistent, ordered structure. researchgate.net

β-Turn: Different types of β-turns produce distinct CD spectra, which are different from canonical helix or sheet structures. Given its short length, a β-turn is a plausible ordered conformation for a tetrapeptide. subr.edu

β-Sheet: A negative band around 218 nm and a positive band near 195 nm would suggest the formation of intermolecular β-sheets, which could occur at high peptide concentrations. researchgate.net

α-Helix: While unlikely for a short peptide with a glycine (B1666218) residue, a helical conformation would yield characteristic negative bands at approximately 222 nm and 208 nm.

The CD spectrum of this compound would likely represent an average of multiple coexisting conformations, with the shape and magnitude of the signal indicating the relative populations of ordered versus disordered states.

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| β-Turn | Variable, depends on turn type | |

| Random Coil | ~212 (weak) | ~198 |

Beyond NMR and CD, other techniques can provide complementary structural information.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the secondary structure of peptides. nih.gov The analysis focuses on the Amide I band (1600–1700 cm⁻¹), which arises from the C=O stretching vibrations of the peptide backbone. nih.govresearchgate.net The precise frequency of this band is diagnostic of the secondary structure, allowing for quantitative estimation of different conformational populations. springernature.comthermofisher.com For instance, bands around 1655 cm⁻¹ are typical of α-helices, while frequencies between 1620-1640 cm⁻¹ and around 1685 cm⁻¹ are indicative of β-sheets. Turns and random coil structures also have characteristic frequencies. researchgate.net

Mass Spectrometry (MS): While conventional MS provides molecular weight and sequence information, advanced techniques like Ion Mobility-Mass Spectrometry (IM-MS) can separate different conformers of a peptide in the gas phase. nih.govmabion.euacs.org Peptides with different three-dimensional shapes will have different rotational collision cross-sections (CCS), allowing IM-MS to distinguish between compact, folded structures and extended, unfolded ones. acs.org This could reveal whether this compound exists in multiple stable conformational states. Hydrogen/deuterium (B1214612) exchange coupled with MS (HDX-MS) can also provide conformational insights by measuring the rate at which backbone amide protons exchange with deuterium from the solvent, with slower exchange rates indicating more structured or buried regions. nih.gov

Computational Modeling of this compound Conformational Space

Computational methods are indispensable for exploring the vast conformational landscape of flexible molecules like this compound. These simulations provide a dynamic picture of the peptide's behavior and help interpret experimental data.

Molecular Dynamics (MD) simulations compute the trajectory of atoms over time by solving Newton's equations of motion, offering a detailed view of conformational dynamics. bonvinlab.org For this compound, a typical simulation would involve placing the peptide in a box of explicit water molecules and simulating its movement for nanoseconds to microseconds. acs.orgresearchgate.net

Analysis of the MD trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the peptide's backbone atoms from a starting structure is monitored over time to assess whether it samples a stable, well-defined conformation or remains highly flexible.

Residue Flexibility: The Root Mean Square Fluctuation (RMSF) of each residue indicates its mobility. The glycine residue in this compound would be expected to exhibit a high RMSF value, reflecting its inherent flexibility.

Secondary Structure Propensity: The simulation can be analyzed to determine the probability of forming secondary structures, such as β-turns or hydrogen bonds, providing a dynamic view that complements static experimental structures.

Solvent Interactions: MD explicitly models the interactions between the peptide and surrounding water molecules, showing how solvation influences the conformational preferences of polar residues like Threonine and the charged termini.

| Parameter | Description/Value |

|---|---|

| Force Field | e.g., AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit water (e.g., TIP3P, SPC/E) |

| System Size | Peptide + ~2000 water molecules in a cubic box |

| Simulation Time | 100 ns - 1 µs |

| Temperature / Pressure | 300 K / 1 bar (NPT ensemble) |

| Analysis Metrics | RMSD, RMSF, Ramachandran plots, Hydrogen bond analysis |

While MD simulates a time-dependent trajectory, other computational methods are designed to efficiently sample the conformational space and locate low-energy structures.

Monte Carlo (MC) Methods: MC simulations explore the conformational space by making random changes to the peptide's structure (e.g., rotating dihedral angles) and accepting or rejecting the new conformation based on the change in potential energy. nih.govacs.org This stochastic approach is particularly effective at overcoming energy barriers and sampling a broader range of conformations than standard MD, which is beneficial for a flexible peptide that may exist in multiple energy minima. nih.govmdpi.com

Genetic Algorithms (GA): GAs are global optimization techniques that mimic the process of natural evolution to find the global minimum energy conformation. nih.gov A population of peptide structures is evolved over generations through "mutations" (random changes to dihedral angles) and "crossovers" (combining parts of different structures). nih.gov A fitness function, typically the potential energy, determines which conformations are selected for the next generation. taylorfrancis.com This approach is powerful for predicting the most stable three-dimensional structure of a peptide from its amino acid sequence without getting trapped in local energy minima. nih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Methods for this compound

Quantum mechanical methods offer the most accurate approach for studying the electronic structure and energetics of molecules, providing a detailed understanding of the forces that govern their three-dimensional structure. Hybrid QM/MM methods extend this accuracy to larger systems by treating a critical region of the molecule with quantum mechanics while the remainder is modeled using more computationally efficient molecular mechanics.

Despite the power of these methods for elucidating peptide conformations, a specific application to this compound has not been identified in a review of available research. Such a study would be invaluable for precisely characterizing the bond lengths, bond angles, and dihedral angles that define the peptide's low-energy states. The table below illustrates the kind of data that would be generated from such an analysis, though it is important to note that this is a hypothetical representation due to the absence of specific research data.

Hypothetical Data Table from a QM/MM Analysis of this compound

| Dihedral Angle | Predicted Value (Degrees) |

|---|---|

| Val (φ) | -120 |

| Val (ψ) | 140 |

| Thr (φ) | -80 |

| Thr (ψ) | 100 |

| Cys (φ) | -100 |

| Cys (ψ) | 120 |

| Gly (φ) | 90 |

Advanced Quantitative Conformational Analysis Methods Applied to this compound and its Peptidomimetics

Advanced quantitative methods are employed to analyze the vast datasets generated by molecular dynamics simulations, providing a deeper understanding of a peptide's conformational preferences and the transitions between different states. These techniques are also critical in the design and evaluation of peptidomimetics—molecules that mimic the structure and function of peptides.

The application of these advanced analytical techniques to this compound and its potential peptidomimetics is another area where specific research is not currently available. A comprehensive study would involve extensive molecular dynamics simulations followed by analyses such as clustering, principal component analysis (PCA), and the construction of Ramachandran plots to map the conformational space of the peptide. The findings from such research would be instrumental in designing peptidomimetics with enhanced stability and biological activity. The table below provides a conceptual example of how the conformational states of this compound could be summarized, based on hypothetical simulation data.

Conceptual Summary of this compound Conformational States

| Conformational State | Population (%) | Key Hydrogen Bonds |

|---|---|---|

| Extended | 45 | Val(CO)···Gly(NH) |

| Beta-turn | 30 | Thr(CO)···Gly(NH) |

Biomolecular Recognition and Functional Mechanisms of H Val Thr Cys Gly Oh

Investigation of H-Val-Thr-Cys-Gly-OH Interactions with Biological Macromolecules

The biological activity of VTCG is predicated on its ability to interact with specific macromolecules on the cell surface or within the extracellular matrix. Understanding these interactions is crucial for elucidating its mechanism of action.

Detailed in vitro characterization of the binding of this compound to specific biological macromolecules is not extensively documented in publicly available literature. However, the peptide is categorized as a cell attachment peptide, suggesting it may interact with cell surface receptors or extracellular matrix components. medchemexpress.com A patent mentions the sequence VTCG among a list of cell adhesion peptides that can be linked to alginate polymers for use in stem cell culture, implying a role in mediating cell-matrix interactions. google.com

The individual amino acid residues of VTCG provide clues to its potential binding characteristics. The cysteine residue, with its thiol group, is capable of forming disulfide bonds, which are crucial for the structure and stability of many proteins. nih.gov This suggests that VTCG could potentially interact with proteins containing accessible cysteine residues or metal ions. oup.com The presence of valine, a hydrophobic amino acid, and threonine, a polar amino acid, allows for a combination of hydrophobic and hydrophilic interactions with a target molecule. Glycine (B1666218), the smallest amino acid, provides conformational flexibility to the peptide backbone, which can be advantageous for fitting into a specific binding pocket.

General experimental approaches to characterize such peptide-biomolecule interactions would involve techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme-linked immunosorbent assay (ELISA)-based binding assays. These methods would allow for the determination of binding affinities (K D values) and kinetics.

Table 1: Potential Interacting Partners and Binding Properties of this compound (Hypothetical)

| Potential Target Biomolecule | Postulated Interaction Type | Hypothetical Binding Affinity (K D ) |

| Integrin Receptors | Electrostatic and hydrophobic interactions | Micromolar (µM) range |

| Fibronectin | Hydrogen bonding and van der Waals forces | Micromolar (µM) range |

| Cell Surface Glycoproteins | Lectin-like interactions via threonine | Weak, transient binding |

| Matrix Metalloproteinases (MMPs) | Cysteine-metal coordination | Nanomolar (nM) to Micromolar (µM) range |

This table is illustrative and based on the general functions of cell adhesion peptides and the properties of the constituent amino acids. Specific experimental data for this compound is not currently available.

Specific computational docking and molecular dynamics (MD) simulation studies for this compound are not readily found in the scientific literature. However, such in silico methods are powerful tools for predicting and analyzing peptide-protein interactions.

A typical computational approach would involve:

Homology Modeling: If VTCG is an analog of a known peptide, a starting structure could be generated based on the known structure of the parent peptide.

Molecular Docking: The VTCG peptide would be docked into the binding sites of potential target proteins (e.g., integrins, fibronectin) to predict the most favorable binding poses. The scoring functions would rank the poses based on estimated binding energy.

Molecular Dynamics Simulations: MD simulations would be performed on the top-ranked peptide-protein complexes to assess their stability and dynamics over time. These simulations provide insights into the conformational changes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

These simulations could reveal the specific amino acid residues in a target protein that are critical for the interaction with VTCG, and how each residue of the peptide contributes to the binding energy and specificity.

As a cell attachment peptide, this compound likely functions by mimicking a short binding motif found in extracellular matrix (ECM) proteins, such as fibronectin or laminin. These proteins are fundamental to cell adhesion, migration, and signaling. Short peptide sequences derived from these ECM proteins have been shown to promote cell adhesion. nih.gov

The mechanism of VTCG-mediated cell attachment could involve the following steps:

Binding to Cell Surface Receptors: The peptide may bind to integrins, a family of transmembrane receptors that mediate cell-matrix adhesion. This binding could trigger a conformational change in the integrin, leading to its activation.

Receptor Clustering and Focal Adhesion Formation: Activated integrins cluster on the cell membrane, recruiting various cytoplasmic proteins to form focal adhesions. These structures link the ECM to the actin cytoskeleton.

Initiation of Intracellular Signaling: The formation of focal adhesions can initiate intracellular signaling cascades that regulate cell spreading, proliferation, and survival.

The cysteine residue in VTCG could also play a role in redox-sensitive cell adhesion processes or interact with metalloproteinases involved in ECM remodeling.

Structure-Activity Relationship (SAR) Studies for this compound and Its Analogs

Specific structure-activity relationship (SAR) studies for this compound are not available in the published literature. However, general principles from SAR studies of other cell adhesion peptides can provide insights into the likely importance of each residue in the VTCG sequence.

SAR studies typically involve synthesizing a series of peptide analogs where each amino acid is systematically replaced by other amino acids (e.g., with different properties like charge, hydrophobicity, or size) and then evaluating the biological activity of these analogs.

Table 2: Predicted Impact of Amino Acid Substitutions on the Activity of this compound (Hypothetical)

| Position | Original Residue | Substitution | Predicted Effect on Activity | Rationale |

| 1 | Valine (Val) | Leucine (Leu) | Likely retained or slightly altered | Both are hydrophobic; subtle changes in binding pocket fit. |

| 1 | Valine (Val) | Alanine (Ala) | Possibly reduced | Smaller side chain may lead to weaker hydrophobic interactions. |

| 2 | Threonine (Thr) | Serine (Ser) | Likely retained | Both are polar, hydroxyl-containing amino acids. |

| 2 | Threonine (Thr) | Valine (Val) | Likely reduced | Loss of polar hydroxyl group may disrupt key hydrogen bonds. |

| 3 | Cysteine (Cys) | Serine (Ser) | Likely reduced or altered | Loss of thiol group prevents disulfide bond formation and metal coordination. |

| 3 | Cysteine (Cys) | Alanine (Ala) | Significantly reduced | Loss of the reactive thiol group. |

| 4 | Glycine (Gly) | Alanine (Ala) | Possibly reduced | Increased steric hindrance may restrict backbone flexibility needed for optimal binding. |

| 4 | Glycine (Gly) | Proline (Pro) | Significantly reduced | Introduction of a rigid ring structure would drastically alter the peptide's conformation. |

This table is illustrative and based on general principles of peptide SAR. Experimental validation is required.

Based on these general principles, it can be hypothesized that the cysteine residue is likely crucial for the specific activity of VTCG, potentially through covalent interactions or coordination. The valine and threonine residues may contribute to the specificity and affinity of binding through hydrophobic and polar interactions, respectively. The glycine at the C-terminus likely provides necessary conformational flexibility for the peptide to adopt its bioactive conformation upon binding to its target.

Frontiers in H Val Thr Cys Gly Oh Research and Translational Perspectives

Rational Design and De Novo Synthesis of H-Val-Thr-Cys-Gly-OH Based Peptides

The design and synthesis of peptides based on the this compound sequence are pivotal for exploring its structure-activity relationships and developing novel applications. Rational design strategies focus on modifying the peptide backbone or side chains to enhance specific properties, while de novo synthesis provides the means to construct these tailored molecules from basic building blocks. wikipedia.org

Rational Design Approaches:

| Design Strategy | Objective | Example Modification of this compound |

| Side-Chain Modification | Enhance binding affinity or stability | Replacing Valine with a more hydrophobic residue |

| Backbone Cyclization | Increase proteolytic resistance and conformational rigidity | Forming a disulfide bridge via the Cysteine residue |

| Incorporation of Non-natural Amino Acids | Introduce novel functionalities or improve pharmacokinetic properties | Substituting Glycine (B1666218) with a D-amino acid to reduce degradation |

| Peptide Stapling | Stabilize helical structures | Introducing hydrocarbon staples to lock the peptide's conformation nih.gov |

De Novo Synthesis:

The creation of this compound and its derivatives from scratch is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). mdpi.commasterorganicchemistry.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. masterorganicchemistry.com

Key steps in the SPPS of this compound include:

Resin Attachment: The C-terminal amino acid, Glycine, is first attached to the solid support.

Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed.

Coupling: The next amino acid in the sequence (Cysteine), with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the previous residue.

Repeat: The deprotection and coupling steps are repeated for Threonine and Valine.

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Modern advancements in SPPS, such as the use of microwave irradiation and flow chemistry, have significantly improved the efficiency and yield of tetrapeptide synthesis. researchgate.net

Integration of this compound into Advanced Supramolecular Assemblies and Hydrogels

The this compound sequence possesses inherent self-assembly properties that make it an attractive building block for the construction of supramolecular structures and hydrogels. The interplay of hydrogen bonding, hydrophobic interactions, and the covalent chemistry of the cysteine residue drives the formation of these ordered materials.

Supramolecular Assemblies:

Short peptides can self-assemble into a variety of well-defined nanostructures, such as nanotubes, nanofibers, and nanosheets. nih.govacs.org The specific morphology of the resulting assembly is dictated by the peptide sequence and the environmental conditions. For this compound, the formation of β-sheet structures is a likely mechanism for self-assembly, where intermolecular hydrogen bonds form between the backbones of adjacent peptide chains. reading.ac.uk

Hydrogel Formation:

Peptide-based hydrogels are a class of soft materials with high water content, making them suitable for various biomedical applications. The cysteine residue in this compound is particularly important for hydrogel formation, as it allows for the creation of a cross-linked network through the formation of disulfide bonds between peptide chains. This covalent cross-linking enhances the mechanical stability of the hydrogel.

| Factor Influencing Assembly | Role in this compound Based Materials |

| Hydrogen Bonding | Drives the formation of β-sheet structures, a common motif in peptide self-assembly. reading.ac.uk |

| Hydrophobic Interactions | The Valine side chain contributes to the hydrophobic collapse that can initiate self-assembly. |

| Disulfide Bonds | The Cysteine thiol group can be oxidized to form covalent cross-links, leading to stable hydrogels. |

| pH and Ionic Strength | Can modulate the charge state of the peptide termini and influence the self-assembly process. |

Given that this compound has been identified as a cell attachment peptide, its incorporation into hydrogels could be leveraged for tissue engineering applications. mdpi.commedchemexpress.com

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the rapid discovery and optimization of sequences like this compound. nih.govmdpi.comresearchgate.netnih.gov These computational tools can analyze vast datasets of peptide sequences and their corresponding activities to identify patterns and build predictive models. peptidetherapeutics.orgnih.govgu.senih.gov

Discovery of Novel Peptides:

Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing peptide libraries to generate entirely new sequences with desired properties. nih.govresearchgate.net For instance, a model could be designed to generate novel tetrapeptides with enhanced cell adhesion properties, using this compound as a starting point.

Optimization of Existing Peptides:

ML models can be used to predict how specific amino acid substitutions in the this compound sequence will affect its function. nih.govoup.com This allows for the in silico optimization of the peptide for properties such as:

Binding Affinity: Predicting mutations that increase the peptide's affinity for a specific biological target.

Stability: Identifying modifications that enhance resistance to enzymatic degradation.

Bioactivity: Optimizing the peptide's therapeutic or biological effect.

| AI/ML Application | Relevance to this compound |

| Predictive Modeling | Building models to predict the cell adhesion properties of this compound analogs. gu.senih.gov |

| Generative Design | Creating novel tetrapeptide sequences with potentially superior bioactivity. nih.govresearchgate.net |

| Sequence Optimization | Identifying single amino acid substitutions to improve the stability or efficacy of this compound. peptidetherapeutics.orgnih.govoup.com |

| High-Throughput Screening | Virtually screening large libraries of this compound derivatives to identify promising candidates for synthesis and testing. |

The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the development of new functional peptides and materials. uchile.clnih.gov

Future Directions in Tetrapeptide Biochemistry and Bioengineering Relevant to this compound

The study of tetrapeptides like this compound is poised for significant advancements, driven by innovations in synthetic chemistry, computational biology, and materials science. nih.govwikipedia.org The future of this field will likely focus on overcoming the current limitations of short peptides and expanding their utility in complex biological systems. nih.govukrbiochemjournal.org

Key Future Research Areas:

Advanced Synthesis and Manufacturing: There is a growing need for more sustainable and efficient peptide synthesis methods. oxfordglobal.comcreative-peptides.com The development of greener solvents and reagents, as well as the optimization of automated synthesis platforms, will be crucial for the large-scale production of tetrapeptides.

Enhanced Computational Models: The accuracy of AI and ML models for peptide design is highly dependent on the quality and quantity of training data. mdpi.com Future efforts will focus on generating larger, more diverse datasets and developing more sophisticated algorithms that can better predict the complex structure-function relationships of peptides.

Smart Biomaterials: The self-assembling properties of tetrapeptides will be further exploited to create "smart" hydrogels and other biomaterials that can respond to specific biological cues. For this compound, this could involve designing materials that release a therapeutic agent in response to a particular enzyme or change in pH.

Intracellular Applications: A major challenge for peptide therapeutics is their limited ability to cross cell membranes. ukrbiochemjournal.org Future research will explore novel delivery strategies and modifications to the this compound sequence to facilitate its entry into cells and allow it to interact with intracellular targets.

The continued exploration of tetrapeptides like this compound will undoubtedly lead to new discoveries and applications in medicine, biotechnology, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。